molecular formula C11H14BrNO3 B13556448 Tert-butyl n-(3-bromo-5-hydroxyphenyl)carbamate

Tert-butyl n-(3-bromo-5-hydroxyphenyl)carbamate

Cat. No.: B13556448
M. Wt: 288.14 g/mol
InChI Key: ACLYFSGHUFVFEX-UHFFFAOYSA-N
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Description

Tert-butyl n-(3-bromo-5-hydroxyphenyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a 3-bromo-5-hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-(3-bromo-5-hydroxyphenyl)carbamate typically involves the reaction of 3-bromo-5-hydroxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-(3-bromo-5-hydroxyphenyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions are commonly used.

    Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiols, and amines.

    Oxidation Reactions: Products include carbonyl compounds such as ketones or aldehydes.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

Tert-butyl n-(3-bromo-5-hydroxyphenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl n-(3-bromo-5-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The presence of the bromine and hydroxy groups allows for specific interactions with amino acid residues in the enzyme’s active site, thereby modulating its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl n-(3-bromo-5-hydroxyphenyl)carbamate is unique due to the presence of both bromine and hydroxy groups on the phenyl ring, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis and a useful tool in biochemical research .

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

tert-butyl N-(3-bromo-5-hydroxyphenyl)carbamate

InChI

InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(15)13-8-4-7(12)5-9(14)6-8/h4-6,14H,1-3H3,(H,13,15)

InChI Key

ACLYFSGHUFVFEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)O

Origin of Product

United States

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